N-phenyl-3-(1H-tetrazol-1-yl)propanamide
Description
Properties
Molecular Formula |
C10H11N5O |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-phenyl-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C10H11N5O/c16-10(6-7-15-8-11-13-14-15)12-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,16) |
InChI Key |
AQGIEQFITJCJOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C=NN=N2 |
Origin of Product |
United States |
Preparation Methods
Cobalt-Catalyzed [3+2] Cycloaddition
A cobalt(II) complex with a tetradentate ligand (N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine) catalyzes the reaction between nitriles and sodium azide in dimethyl sulfoxide (DMSO) at 110°C. For example, benzonitrile reacts with NaN₃ under these conditions to yield 5-phenyl-1H-tetrazole in 94% yield. This method is scalable and avoids the use of hazardous solvents.
Mechanistic Insight : The cobalt catalyst facilitates the formation of a diazido intermediate, which undergoes cycloaddition with the nitrile. The reaction proceeds via a concerted mechanism, with the catalyst lowering the activation energy for azide-nitrile coupling.
Propanamide Backbone Construction
The propanamide chain is assembled through nucleophilic acyl substitution or condensation reactions. Key approaches include:
Chloroacetyl Chloride Route
A two-step procedure involves:
-
Acylation : Reaction of aniline with chloroacetyl chloride in dichloromethane (DCM) using potassium carbonate as a base to form N-phenylchloroacetamide.
-
Nucleophilic Substitution : Replacement of the chloride with a pre-synthesized tetrazole-thiol derivative (e.g., 1H-tetrazole-1-ethanethiol) in acetone under reflux.
Yield : 65–78% after recrystallization.
Advantages : High regioselectivity; minimal side products.
Hydrazide Intermediate Pathway
Hydrazides serve as versatile intermediates. For example, 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide is synthesized by refluxing the corresponding ethyl ester with hydrazine hydrate. Subsequent reaction with aniline in the presence of propionic anhydride yields the target propanamide.
Conditions : Reflux in ethanol (4 h), followed by acylation at 0°C.
Yield : 70–85%.
Integrated Approaches: Tetrazole and Propanamide Coupling
Sequential [3+2] Cycloaddition-Acylation
Ugi Tetrazole Reaction
A one-pot multicomponent reaction combines aniline, aldehyde, isocyanide, and trimethylsilyl azide (TMSN₃). For example:
-
Reactants : Aniline, propionaldehyde, tert-butyl isocyanide, TMSN₃.
-
Product : N-Phenyl-3-(1H-tetrazol-1-yl)propanamide.
Yield : 68%.
Advantages : Atom-economical; avoids isolation of intermediates.
Industrial-Scale Production Methods
Continuous Flow Reactors
Optimized parameters for large-scale synthesis include:
-
Residence Time : 30 min at 120°C.
Green Chemistry Innovations
-
Solvent-Free Conditions : Mechanochemical grinding of sodium azide, nitriles, and zinc oxide (ZnO) catalyst.
-
Energy Savings : 40% reduction compared to traditional methods.
Comparative Analysis of Methods
Key Observations :
-
Catalytic methods offer superior yields and scalability.
-
Solvent-free and flow chemistry approaches align with industrial sustainability goals.
Challenges and Optimization Strategies
Regioselectivity in Tetrazole Formation
Amide Bond Hydrolysis
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(1H-tetrazol-1-yl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted tetrazoles.
Scientific Research Applications
N-phenyl-3-(1H-tetrazol-1-yl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-phenyl-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as xanthine oxidase, which is involved in the production of uric acid.
Receptor Binding: The tetrazole ring facilitates binding to receptors through hydrogen bonding and electrostatic interactions, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole Moieties
a) N-ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide (CID 3070082)
- Structure : Differs by an ethyl group at the amide nitrogen and a thioether linkage to the tetrazole ring.
- Molecular weight = 299.37 g/mol .
b) N-(2-chlorobenzyl)-3-(5-((isopropylamino)(phenyl)methyl)-1H-tetrazol-1-yl)propanamide
c) N-substituted-2-(1H-tetrazol-1-yl)acetamides (e.g., 4a-4n)
- Structure : Shorter acetamide backbone (vs. propanamide) with variable N-alkyl/aryl groups.
- Synthesis : Achieved 70–97% yields using trimethylsilylazide under mild conditions, demonstrating superior efficiency compared to traditional sodium azide routes .
Analogues with Alternative Heterocycles
a) N-phenyl-3-(1H-pyrazol-1-yl)propanamide
b) 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide
c) N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide
- Structure : Combines benzimidazole and indole moieties, increasing aromatic surface area for protein binding. Molecular weight = 304.3 g/mol .
Q & A
Q. What are the standard synthetic routes for N-phenyl-3-(1H-tetrazol-1-yl)propanamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including amide bond formation and tetrazole ring introduction. Key steps include:
- Coupling phenylamine with a tetrazole-containing precursor via nucleophilic substitution or condensation.
- Optimizing temperature (e.g., reflux in ethanol or DMF), solvent polarity, and reaction time to maximize yield.
- Purification via column chromatography or recrystallization, monitored by TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and verify substituent positions (e.g., tetrazole proton at δ ~9.5 ppm in H NMR) .
- X-ray Crystallography : Resolves 3D conformation and bond angles, often refined using SHELXL for small-molecule structures .
- Mass Spectrometry (MS) : Identifies molecular ion peaks and fragmentation patterns (e.g., cleavage at the amide bond) .
Q. How are stability and purity assessed during synthesis?
- HPLC : Monitors reaction progress and quantifies impurities.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability.
- Elemental Analysis : Validates stoichiometric composition .
Advanced Research Questions
Q. How can contradictions in crystallographic and computational structural data be resolved?
Discrepancies between experimental (X-ray) and computational (DFT) bond lengths/angles may arise due to crystal packing effects. Mitigation strategies include:
- Using polarized IR linear-dichroic spectroscopy to validate vibrational modes in oriented crystals .
- Performing ab initio calculations with solvent effects to approximate solid-state conditions .
Q. What methodological approaches are used to analyze structure-activity relationships (SAR) for this compound?
- Quantitative SAR (QSAR) : Correlates substituent electronic properties (e.g., Hammett constants) with biological activity.
- Molecular Docking : Predicts binding affinity to targets (e.g., enzymes) using software like AutoDock, validated by mutagenesis studies .
Q. How are mass spectral fragmentation pathways interpreted to confirm structural integrity?
- Tandem MS (MS/MS) : Identifies key fragments, such as loss of the tetrazole moiety (-117 Da) or phenyl group (-77 Da).
- Isotopic Labeling : Traces fragmentation routes (e.g., N-labeled tetrazole to distinguish rearrangement pathways) .
Q. What strategies address low yields in tetrazole ring formation during synthesis?
- Catalyst Optimization : Use ZnCl₂ or CuI to accelerate [2+3] cycloaddition between nitriles and sodium azide.
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
Q. How do solvent and pH affect the compound’s reactivity in biological assays?
- Solvent Polarity : Aprotic solvents (e.g., DMSO) enhance solubility for in vitro assays.
- pH-Dependent Stability : Amide bonds may hydrolyze under acidic/basic conditions; stability is assessed via HPLC at physiological pH (7.4) .
Notes
- Avoid commercial sources (e.g., benchchem.com ) per user guidelines.
- Methodological rigor is emphasized, with citations from peer-reviewed studies on synthesis, characterization, and computational modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
